2-({4-[(4-chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-{[4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl chloride, oxazole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of 4-Chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzene with chlorosulfuric acid at 35°C, followed by heating at 80°C for two hours and then discharging the contents into ice water.
Synthesis of the Oxazole Ring: The oxazole ring is formed by cyclization reactions involving appropriate precursors such as 4-fluorophenyl and other reagents.
Coupling Reactions: The final step involves coupling the oxazole derivative with the acetamide moiety under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
2-{[4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxazole ring may also interact with specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE
Uniqueness
The uniqueness of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both sulfonyl chloride and oxazole moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H20ClFN2O5S2 |
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Molecular Weight |
511.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H20ClFN2O5S2/c23-15-5-9-18(10-6-15)33(28,29)21-22(31-20(26-21)14-3-7-16(24)8-4-14)32-13-19(27)25-12-17-2-1-11-30-17/h3-10,17H,1-2,11-13H2,(H,25,27) |
InChI Key |
URHFWHSOFFDNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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